

5-Bromothiophene-2-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-Bromothiophene-2-sulfonamide

Cat. No.: B1270684

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents since the advent of the first sulfa drugs.[1][2] These compounds are known for their stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] When incorporated with heterocyclic scaffolds like thiophene, which is itself a privileged structure in drug design, the resulting molecules exhibit unique and potent pharmacological profiles.[5] **5-Bromothiophene-2-sulfonamide**, in particular, has emerged as a critical starting material and versatile building block for synthesizing novel therapeutic candidates. Its structure, featuring a reactive bromine atom and a biologically active sulfonamide moiety, allows for extensive chemical modification to target a range of diseases.

This technical guide provides a comprehensive review of the known applications of **5-Bromothiophene-2-sulfonamide**, focusing on its role in the development of antibacterial agents and enzyme inhibitors. It includes detailed experimental protocols, quantitative biological data, and workflow diagrams to serve as a practical resource for scientists in the field.

Chemical Properties of **5-Bromothiophene-2-sulfonamide**:

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| CAS Number | 53595-65-6 | [6] |
| Molecular Formula | C ₄ H ₄ BrNO ₂ S ₂ | [6] |
| Molecular Weight | 242.11 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 60.16 Å ² | [7] |
| logP | 1.158 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |

Application 1: Development of Novel Antibacterial Agents

A significant application of **5-bromothiophene-2-sulfonamide** is in the synthesis of new antibacterial compounds, particularly against multidrug-resistant bacteria.[8] Research has focused on its use as a scaffold to generate derivatives targeting critical bacterial enzymes.

Synthesis of N-Alkyl Derivatives and Biological Activity

Derivatives of **5-bromothiophene-2-sulfonamide** have been synthesized and tested against New Delhi Metallo-β-lactamase (NDM)-producing *Klebsiella pneumoniae*, a significant clinical threat.[8] The N-alkylation of the sulfonamide group is a key step in creating these novel molecules.[8]

Quantitative Data on N-Alkyl Derivatives:

| Compound ID | Alkyl Group | Yield (%) | MIC (µg/mL) | MBC (µg/mL) |
|-------------|-------------|-----------|-------------|-------------|
| 3a | Ethyl | 72% | - | - |
| 3b | Propyl | 78% | 0.39 | 0.78 |
| 3c | Isopropyl | 62% | - | - |

Data sourced
from a study on
NDM-producing
Klebsiella
pneumoniae
ST147.[8]

Experimental Protocol: Synthesis of N-Alkyl Derivatives (3a-c)

This protocol outlines the general procedure for the N-alkylation of **5-bromothiophene-2-sulfonamide**.[\[8\]](#)

Materials:

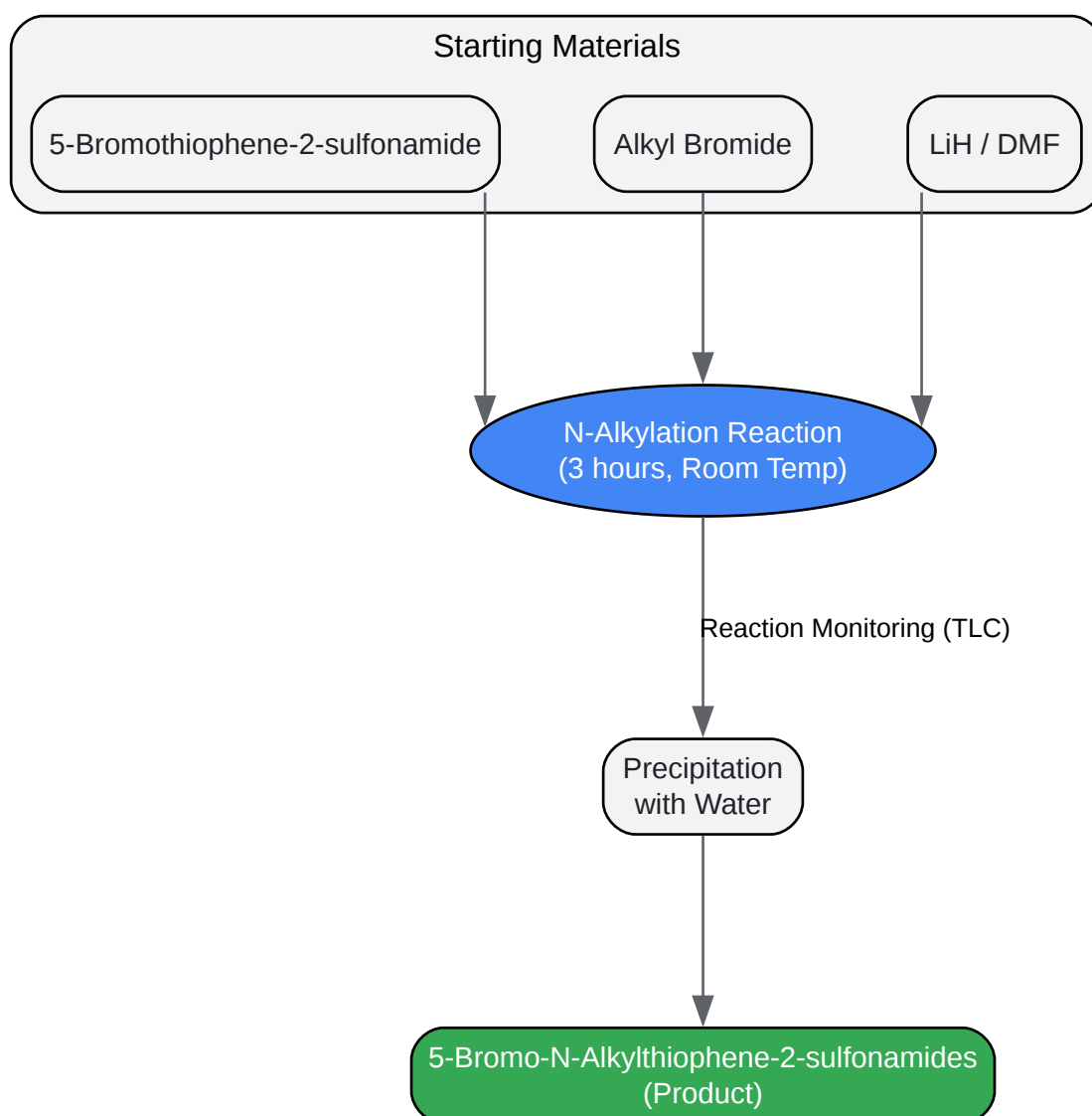
- **5-bromothiophene-2-sulfonamide** (1 eq., 0.413 mmol)
- Lithium hydride (LiH) (1 eq., 0.413 mmol)
- Appropriate alkyl bromide (e.g., bromoethane, 1-bromopropane) (1 eq., 0.413 mmol)
- Anhydrous Dimethylformamide (DMF) (40 mL)
- Oven-dried flask
- Stirring apparatus

Procedure:

- Dissolve **5-bromothiophene-2-sulfonamide** in 40 mL of DMF in an oven-dried flask.

- Add LiH to the solution.
- Add the corresponding alkyl bromide to the mixture dropwise.
- Stir the reaction mixture at room temperature for three hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, precipitate the product by adding water to the reaction mixture.
- Collect the precipitate for further purification and analysis.[\[8\]](#)

Diagram: Synthesis Workflow for N-Alkyl Derivatives



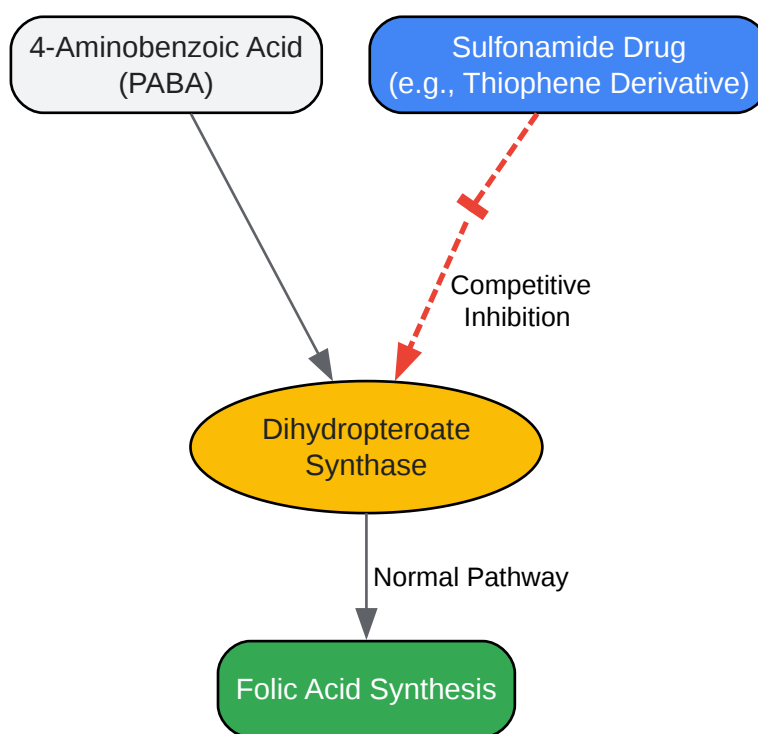
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Workflow for the N-alkylation of 5-bromothiophene-2-sulfonamide.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive antagonists of 4-aminobenzoic acid (PABA).[8] This action inhibits the enzyme dihydropteroate synthase, a critical step in the bacterial folic acid synthesis pathway. Since bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting growth and proliferation.[3][8]

Diagram: Sulfonamide Mechanism of Action



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Competitive inhibition of dihydropteroate synthase by sulfonamides.

Application 2: Synthesis of Enzyme Inhibitors via Cross-Coupling

The bromine atom at the 5-position makes **5-bromothiophene-2-sulfonamide** an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

reaction.[5][9] This allows for the synthesis of a diverse library of 5-arylthiophene-2-sulfonamides with potential activity against various enzymes.

Urease Inhibition

Derivatives synthesized from **5-bromothiophene-2-sulfonamide** have shown potent urease inhibitory activity.[9] Urease is an important enzyme in certain pathogenic bacteria and fungi, and its inhibition is a target for antimicrobial therapy.

Quantitative Data on Urease Inhibition:

| Compound | Structure | IC ₅₀ (µg/mL) |
|---------------------------------|-------------------|--------------------------|
| 5-Phenylthiophene-2-sulfonamide | 5-Aryl derivative | ~30.8 |
| Thiourea (Standard) | - | ~43.0 |

Data sourced from a study on urease inhibition by 5-arylthiophene-2-sulfonamides.

[9]

Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol details the synthesis of the core compound itself.[9]

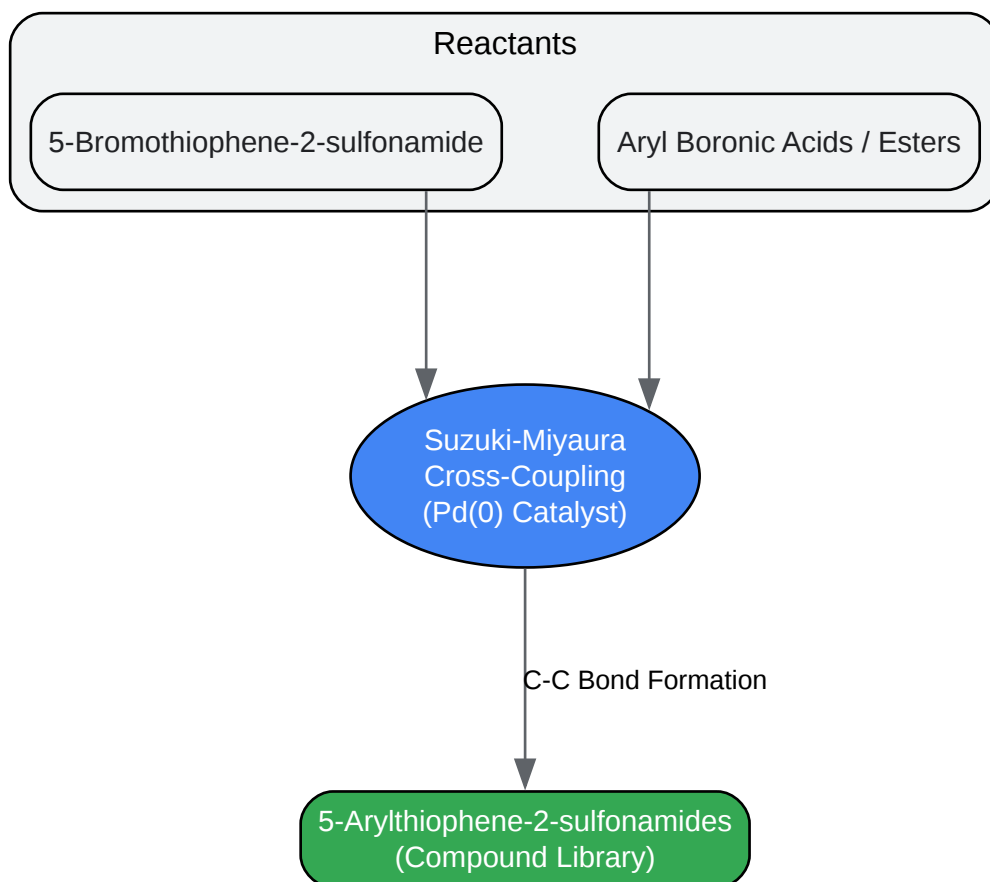
Materials:

- 2-Bromothiophene (40–60 mmol)
- Chlorosulfonic acid
- Thionyl chloride
- Aqueous ammonia
- Cooling and stirring apparatus

Procedure:

- Prepare a solution of 2-bromothiophene.
- React the solution with chlorosulfonic acid under continuous stirring and subsequent cooling to -30 °C.
- Maintain stirring at -25 °C for 30 minutes, then allow the reaction to proceed at room temperature for an additional 30 minutes.
- Treat the resulting sulfonyl chloride with thionyl chloride.
- Finally, react the intermediate with aqueous ammonia to yield **5-bromothiophene-2-sulfonamide**.^[9]

Diagram: Suzuki Cross-Coupling for Library Synthesis

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Synthesis of 5-arylthiophene-2-sulfonamides via Suzuki coupling.

Conclusion and Future Outlook

5-Bromothiophene-2-sulfonamide is a highly valuable and versatile scaffold in medicinal chemistry. Its demonstrated utility in the synthesis of potent antibacterial agents and enzyme inhibitors highlights its importance.[8][9] The two key reactive sites—the sulfonamide nitrogen and the C5-bromine—provide a platform for generating vast chemical diversity, enabling the exploration of a wide range of biological targets.[5][8] Future research could expand upon these foundations, exploring derivatives as potential anticancer, antiviral, or anti-inflammatory agents, areas where sulfonamides have already shown significant promise.[1][3][10] The continued application of modern synthetic methodologies, like the Suzuki-Miyaura coupling, will undoubtedly lead to the discovery of novel and potent drug candidates derived from this promising core structure.

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